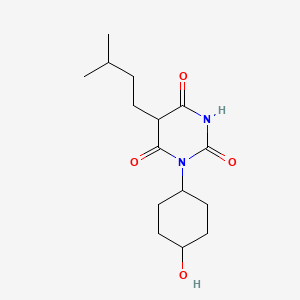
1-(4-Hydroxycyclohexyl)-5-isopentylbarbituric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Hydroxycyclohexyl)-5-isopentylbarbituric acid is a synthetic compound belonging to the barbiturate class of drugs. Barbiturates are known for their sedative and hypnotic properties, and they have been widely used in medicine for anesthesia and treatment of various neurological disorders. This particular compound features a unique structure with a hydroxycyclohexyl group and an isopentyl side chain, which may contribute to its distinct pharmacological properties.
准备方法
The synthesis of 1-(4-Hydroxycyclohexyl)-5-isopentylbarbituric acid involves several steps:
Starting Materials: The synthesis begins with cyclohexanone and isopentyl bromide.
Formation of 4-Hydroxycyclohexanone: Cyclohexanone undergoes hydroxylation to form 4-hydroxycyclohexanone.
Alkylation: The 4-hydroxycyclohexanone is then alkylated with isopentyl bromide under basic conditions to introduce the isopentyl group.
Barbituric Acid Formation: The alkylated product is then reacted with urea and malonic acid derivatives to form the barbituric acid core structure.
Final Product: The final step involves cyclization and purification to obtain this compound.
Industrial production methods typically involve optimization of these steps to ensure high yield and purity, often using catalysts and controlled reaction conditions.
化学反应分析
1-(4-Hydroxycyclohexyl)-5-isopentylbarbituric acid undergoes various chemical reactions:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The barbituric acid core can undergo hydrolysis under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for hydrolysis. Major products formed from these reactions include ketones, alcohols, and substituted derivatives.
科学研究应用
1-(4-Hydroxycyclohexyl)-5-isopentylbarbituric acid has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of barbiturates and their derivatives.
Biology: The compound is used in research to understand the interaction of barbiturates with biological systems, particularly their binding to GABA receptors.
Medicine: It is investigated for its potential use as an anesthetic and in the treatment of neurological disorders.
Industry: The compound is used in the development of new pharmaceuticals and in the study of drug metabolism and pharmacokinetics.
作用机制
The mechanism of action of 1-(4-Hydroxycyclohexyl)-5-isopentylbarbituric acid involves its interaction with the central nervous system. The compound binds to the GABA-A receptor, enhancing the inhibitory effects of GABA (gamma-aminobutyric acid). This leads to increased chloride ion influx, hyperpolarization of neurons, and ultimately, sedation and hypnosis. The molecular targets include the GABA-A receptor subunits, and the pathways involved are related to the modulation of neurotransmitter release and neuronal excitability.
相似化合物的比较
1-(4-Hydroxycyclohexyl)-5-isopentylbarbituric acid can be compared with other barbiturates such as phenobarbital, pentobarbital, and secobarbital. While all these compounds share a common barbituric acid core, the presence of the hydroxycyclohexyl and isopentyl groups in this compound provides it with unique pharmacokinetic and pharmacodynamic properties. Similar compounds include:
Phenobarbital: Known for its long-acting sedative effects.
Pentobarbital: Used for its short-acting anesthetic properties.
Secobarbital: Known for its intermediate-acting sedative effects.
The uniqueness of this compound lies in its potential for specific receptor binding and its distinct metabolic profile, which may offer advantages in certain therapeutic applications.
属性
CAS 编号 |
4400-66-2 |
|---|---|
分子式 |
C15H24N2O4 |
分子量 |
296.36 g/mol |
IUPAC 名称 |
1-(4-hydroxycyclohexyl)-5-(3-methylbutyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C15H24N2O4/c1-9(2)3-8-12-13(19)16-15(21)17(14(12)20)10-4-6-11(18)7-5-10/h9-12,18H,3-8H2,1-2H3,(H,16,19,21) |
InChI 键 |
LXYKCFFPTGIOJS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCC1C(=O)NC(=O)N(C1=O)C2CCC(CC2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-({[4-(Phenyldiazenyl)phenyl]imino}methyl)-1,3-benzenediol](/img/structure/B14166330.png)
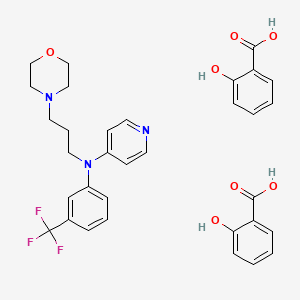

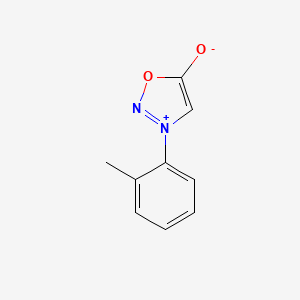
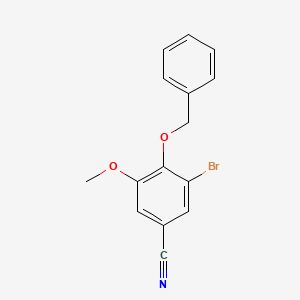
![9-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole](/img/structure/B14166358.png)
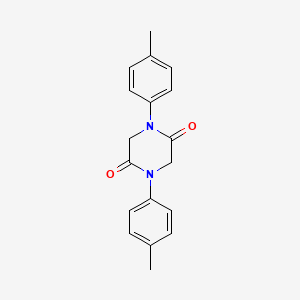
![2,1,3-Benzothiadiazole-1(3H)-propanol,3-(2-fluorophenyl)-a-[(methylamino)methyl]-,2,2-dioxide,(aS)-](/img/structure/B14166365.png)
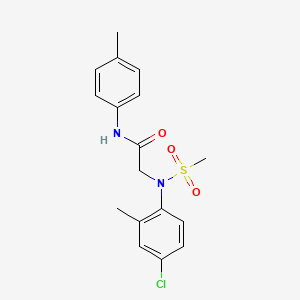
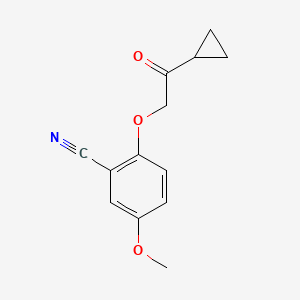
![2-[4-(4-Acetylphenyl)sulfonylpiperazin-1-yl]acetonitrile](/img/structure/B14166394.png)
![N-[2-(4-chlorophenyl)ethyl]-3-(1H-indol-3-yl)propanamide](/img/structure/B14166397.png)
![2H-1-Benzopyran-2-one, 3-[2-(4-methylphenyl)-4-thiazolyl]-](/img/structure/B14166401.png)
